methyl 2-chloro-2-(4-chlorophenyl)acetate
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Overview
Description
Methyl 2-chloro-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated ester that features a phenyl ring substituted with chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Methyl 2-chloro-2-(4-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(4-chlorophenyl)acetate can be synthesized through the esterification of 2-chloro-2-(4-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to yield the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-(4-chlorophenyl)acetic acid and methanol.
Reduction: 2-chloro-2-(4-chlorophenyl)ethanol.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-(4-chlorophenyl)acetate involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms and ester group make it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorophenylacetate: Lacks the additional chlorine atom on the phenyl ring.
Ethyl 2-chloro-2-(4-chlorophenyl)acetate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-bromo-2-(4-chlorophenyl)acetate: Contains a bromine atom instead of a chlorine atom.
Uniqueness
Methyl 2-chloro-2-(4-chlorophenyl)acetate is unique due to the presence of two chlorine atoms, which influence its reactivity and make it suitable for specific synthetic applications. The combination of the ester group and chlorinated phenyl ring provides distinct chemical properties that are valuable in various research and industrial contexts.
Properties
CAS No. |
67447-60-3 |
---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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